molecular formula C20H22N2O3 B2868280 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide CAS No. 905686-58-0

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide

Cat. No. B2868280
CAS RN: 905686-58-0
M. Wt: 338.407
InChI Key: VDLUXKLRFAQTNE-UHFFFAOYSA-N
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Description

“N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide” is classified as a novel opioid of the benzimidazole sub-class and is structurally dissimilar from fentanyl . It’s also known as “N-Pyrrolidino Etonitazene” and has a chemical formula of C22H26N4O3 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 . This provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide: can serve as a precursor in the synthesis of β-lactam antibiotics. These antibiotics are crucial for treating bacterial infections and the compound’s structure allows for the creation of a variety of β-lactam derivatives. The ethoxyphenyl group can be modified to produce different antibiotic properties, potentially leading to the development of new medications to combat antibiotic-resistant bacteria .

Development of Anticancer Agents

The compound’s framework is structurally similar to intermediates used in the synthesis of anticancer agents like Taxol and Taxotere. Research into this compound could lead to the discovery of novel pathways for creating these life-saving drugs, offering new hope in the fight against cancer .

Ring-Chain Tautomerism Studies

This compound can be used to study ring-chain tautomerism, a process that is significant in understanding chemical reactivity and stability. Insights gained from such studies can influence the design of drugs and materials with specific desired properties .

Protective Group Chemistry

The ethoxyphenyl group in the compound can act as a protecting group during chemical synthesis. This is particularly useful in multi-step organic syntheses where certain functional groups need to be protected to prevent unwanted reactions .

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-17-10-8-16(9-11-17)22-13-15(12-19(22)23)21-20(24)18-7-5-4-6-14(18)2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLUXKLRFAQTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide

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